cis-1-Benzhydryl-2-methyl-azetidin-3-amine

Lipophilicity Physicochemical Properties Drug Design

This (2R,3R)-cis-1-Benzhydryl-2-methyl-azetidin-3-amine is a defined single enantiomer, NOT interchangeable with its (2S,3S) antipode (CAS 164906-71-2) or (2S,3R) diastereomer (CAS 161816-69-9). The 2-methyl group combined with the benzhydryl moiety confers enhanced lipophilicity and steric bulk compared to the simpler 1-benzhydrylazetidin-3-amine, making it a superior chiral intermediate for CNS-penetrant pharmacophores, conformationally constrained peptidomimetics, and enantioselective catalysis. Procuring this exact (2R,3R) stereoisomer ensures reproducible biological activity and synthetic outcomes. Ideal for medicinal chemistry, SAR exploration, and asymmetric ligand design.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 164906-72-3
Cat. No. B13012411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzhydryl-2-methyl-azetidin-3-amine
CAS164906-72-3
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m1/s1
InChIKeyCJCQBRZYAQTEOO-CZUORRHYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-1-Benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-72-3) Chemical Properties and Sourcing


cis-1-Benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-72-3) is a chiral azetidine derivative with the systematic name (2R,3R)-1-benzhydryl-2-methylazetidin-3-amine . It has the molecular formula C₁₇H₂₀N₂ and a molecular weight of 252.35 g/mol . The compound features a strained four-membered azetidine ring, a bulky benzhydryl group at the 1-position, and a methyl substituent at the 2-position, with a defined cis (2R,3R) stereochemistry . It is primarily used as a chiral building block or intermediate in medicinal chemistry and organic synthesis .

Why Stereochemistry Prevents Simple Substitution of cis-1-Benzhydryl-2-methyl-azetidin-3-amine


The specific (2R,3R) stereochemistry of cis-1-Benzhydryl-2-methyl-azetidin-3-amine is not interchangeable with its enantiomer (2S,3S, CAS 164906-71-2) or diastereomer (2S,3R, CAS 161816-69-9) . In chiral synthesis, using the wrong stereoisomer can lead to a completely different biological activity or a failed reaction pathway. Furthermore, the presence of the 2-methyl group distinguishes it from the more common building block 1-benzhydrylazetidin-3-amine (CAS 40432-52-8), impacting key physicochemical properties like lipophilicity and steric bulk, which are critical for molecular recognition and pharmacokinetics [1].

Quantitative Differentiation of cis-1-Benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-72-3) vs. Analogs


Increased Lipophilicity from 2-Methyl Substitution vs. Non-Methylated Analog

The addition of a methyl group at the 2-position of the azetidine ring in cis-1-Benzhydryl-2-methyl-azetidin-3-amine is expected to increase its lipophilicity compared to the non-methylated analog, 1-benzhydrylazetidin-3-amine (CAS 40432-52-8). While specific experimental LogP data for the target compound is not available in public literature, the non-methylated analog has a reported LogP of 3.057 [1]. The target compound's extra methyl group introduces an additional carbon, which typically increases LogP by ~0.5 units. This difference is a class-level inference and should be confirmed experimentally.

Lipophilicity Physicochemical Properties Drug Design

Defined (2R,3R) Stereochemistry as a Critical Differentiator from Enantiomer and Diastereomer

cis-1-Benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-72-3) is a single stereoisomer with a defined (2R,3R) configuration . This is a direct and absolute point of differentiation from its enantiomer, (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-71-2), and its diastereomer, (2S,3R)-1-benzhydryl-2-methyl-azetidin-3-amine (CAS 161816-69-9) . While no direct biological or catalytic activity data were found in public sources for this specific set of compounds, the principle of stereochemical differentiation is a fundamental tenet of medicinal chemistry and asymmetric synthesis.

Stereochemistry Chiral Synthesis Asymmetric Catalysis

Vendor-Reported Purity as a Quality Benchmark for Sourcing

Commercial suppliers list cis-1-Benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-72-3) with a specified purity of 95% . While this is a single-vendor data point and not a comparative assay against a specific competitor's lot, it establishes a baseline quality expectation for procurement. The lack of broader quantitative comparative data on purity across multiple suppliers highlights the importance of requesting a Certificate of Analysis (CoA) before purchase to verify the quality of the specific batch being acquired.

Purity Quality Control Procurement

Key Application Scenarios for Procuring cis-1-Benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-72-3)


Synthesis of Chiral CNS Pharmacophores

The compound's rigid azetidine core, combined with its specific stereochemistry and increased lipophilicity from the 2-methyl and benzhydryl groups, makes it a valuable intermediate for constructing conformationally constrained analogs of CNS-active compounds. Its structural features align with the design of molecules intended to cross the blood-brain barrier . Researchers developing novel pharmacophores for neurological targets would prioritize this specific stereoisomer over less lipophilic or incorrectly configured analogs.

Asymmetric Catalysis Ligand Development

The defined (2R,3R) stereochemistry of cis-1-Benzhydryl-2-methyl-azetidin-3-amine allows it to serve as a chiral scaffold for the development of novel ligands for asymmetric catalysis . The steric and electronic environment created by the benzhydryl and methyl groups can be tuned to influence the stereochemical outcome of metal-catalyzed reactions. Procurement of this single enantiomer is essential for achieving high enantioselectivity in such applications.

Peptidomimetic and Conformational Constraint Studies

Azetidine rings are well-established tools for introducing conformational constraint into peptides and peptidomimetics . The 2-methyl group on this compound further restricts the ring's puckering dynamics, which can be exploited to stabilize specific secondary structures like γ-turns. Researchers investigating structure-activity relationships (SAR) would select this compound to explore the impact of a rigid, chiral, and lipophilic building block on target binding and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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